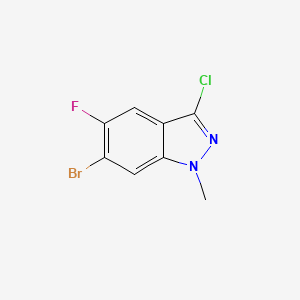

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloro-5-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKQPKXPTSVBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole CAS number

An In-Depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities that span from anti-inflammatory and antimicrobial to potent anti-cancer effects.[1] Their structural versatility allows for substitution at various positions, enabling fine-tuning of their physicochemical properties and biological targets. This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of bromo, chloro, and fluoro groups, combined with N-methylation, makes this compound a valuable and complex building block for the synthesis of novel therapeutic candidates, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1286734-93-7 | [3] |

| Molecular Formula | C₈H₅BrClFN₂ | [3] |

| Molecular Weight | 263.49 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| InChI | InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | [3] |

| SMILES | Cn1nc(Cl)c2cc(F)c(Br)cc21 | [3] |

Synthetic Pathways and Mechanistic Rationale

The synthesis of polysubstituted indazoles like this compound requires a multi-step approach that carefully controls the introduction of each functional group. While a specific documented synthesis for this exact molecule is not publicly detailed, a plausible and robust pathway can be constructed based on established methodologies for analogous structures, such as the synthesis of related fluoro-indazoles and bromo-indazoles.[4]

A logical synthetic strategy would likely start from a substituted aniline precursor, proceeding through diazotization and cyclization—a common method for forming the indazole core.[4] The subsequent installation of halogen atoms and the N-methyl group would be dictated by the directing effects of the existing substituents.

Proposed Synthetic Workflow

The diagram below illustrates a potential high-level workflow for the synthesis of the target compound, starting from a commercially available precursor.

Caption: Fig. 1: Proposed high-level synthetic workflow.

Causality Behind Experimental Choices:

-

Starting Material: A polysubstituted aniline is chosen as the foundational building block because the amino group is readily converted into a diazonium salt, which is the key intermediate for indazole ring formation.

-

Diazotization and Cyclization: This classic transformation is a reliable method for forming the pyrazole ring fused to the benzene core. The reaction proceeds by converting the aniline's amino group into a diazonium salt, which then undergoes an intramolecular cyclization.

-

Chlorination: The 3-position of the indazole ring is often hydroxylated after initial cyclization (forming an indazolone). Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for converting this hydroxyl group into a chloro group, which is a versatile handle for further chemical modification, such as in cross-coupling reactions.

-

N-Methylation: The final step involves the alkylation of the indazole nitrogen. Using a methylating agent like methyl iodide (CH₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃) is a standard and efficient method to install the methyl group at the N1 position. The N1 tautomer is generally more thermodynamically stable.[1]

Applications in Drug Discovery and Chemical Biology

Substituted indazoles are prominent scaffolds in drug development, particularly as inhibitors of protein kinases. The specific halogenation pattern of this compound suggests its utility as an intermediate for creating potent and selective inhibitors.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature the indazole core. The various substituents on the ring of the title compound can engage in specific interactions within the ATP-binding pocket of a target kinase. The bromine at the 6-position and the chlorine at the 3-position, for instance, can serve as key attachment points for side chains designed to target specific amino acid residues, thereby enhancing potency and selectivity.

-

Fragment-Based Drug Discovery (FBDD): This compound can be used as a complex fragment in FBDD campaigns. The multiple reactive handles (bromo and chloro groups) allow for the exploration of chemical space around the core structure to rapidly generate libraries of analogues for screening.

-

Chemical Probes: The functional groups allow for the attachment of reporter tags (like fluorophores or biotin) to create chemical probes for studying biological systems, for example, in target identification and validation studies.

Experimental Protocols

The following protocols are representative methodologies based on standard organic synthesis techniques and procedures documented for structurally similar compounds.[4][5]

Protocol 1: Hypothetical Synthesis of this compound

Self-Validation: Each step includes a checkpoint for reaction completion (e.g., TLC analysis) and the final product is validated through multiple analytical techniques to ensure identity and purity.

-

Step 1: Diazotization and Cyclization of Precursor

-

In a reaction vessel maintained at 0-5°C, dissolve the starting aniline precursor (e.g., 4-bromo-2-fluoro-6-nitroaniline, 1.0 eq.) in a suitable acidic medium (e.g., aqueous HCl).

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5°C.

-

Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

-

Allow the reaction to warm to room temperature to facilitate intramolecular cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the crude indazolone product with an organic solvent (e.g., ethyl acetate).

-

-

Step 2: Chlorination of the Indazolone Intermediate

-

Dry the crude indazolone from Step 1 under vacuum.

-

Add phosphorus oxychloride (POCl₃, ~5-10 eq.) and heat the mixture to reflux (approx. 110°C) for 3-4 hours.

-

Monitor the conversion of the starting material by TLC.

-

After cooling to room temperature, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the 3-chloroindazole product with an organic solvent and purify by column chromatography.

-

-

Step 3: N-Methylation

-

Dissolve the purified 3-chloro-6-bromo-5-fluoro-1H-indazole (1.0 eq.) in a polar aprotic solvent like acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Add methyl iodide (CH₃I, 1.2 eq.) dropwise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Filter off the base and evaporate the solvent. Purify the residue by column chromatography to yield the final product.

-

Protocol 2: Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical methods are essential.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | To confirm the proton environment and structural integrity. | Peaks corresponding to the aromatic protons and the N-methyl group with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Signals corresponding to the eight distinct carbon atoms of the indazole core and the methyl group. |

| Mass Spectrometry | To confirm the molecular weight and isotopic pattern. | A molecular ion peak (M+) consistent with the calculated exact mass (263.49 g/mol ), showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| HPLC | To determine the purity of the final compound. | A single major peak, indicating a purity of >95%. |

Safety, Handling, and Storage

As with any halogenated organic compound intended for laboratory use, proper safety precautions are paramount.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its polysubstituted nature offers multiple avenues for chemical modification, making it an attractive scaffold for developing targeted therapeutics. The synthetic pathways, while requiring careful control, are based on well-established chemical principles. This guide provides a comprehensive overview for researchers and scientists working with this valuable chemical entity, from its fundamental properties to its practical applications and handling.

References

- CymitQuimica. This compound.

- PubChem. 6-Bromo-3-chloro-1H-indazole.

- Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- Echemi. 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets.

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

- Taylor & Francis. Indazole – Knowledge and References.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole (CAS No. 1286734-93-7), a halogenated and methylated indazole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide integrates foundational chemical information from commercial suppliers with computationally predicted properties from robust algorithms. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for researchers. The guide also includes a plausible synthetic route and expected spectroscopic characteristics to aid in the practical application and characterization of this compound.

Introduction: The Significance of Substituted Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its structural resemblance to purines allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound is a highly functionalized derivative. The presence of multiple halogens (bromine, chlorine, and fluorine) can significantly influence its lipophilicity, metabolic stability, and binding interactions. The N-methylation at the 1-position removes the hydrogen bond donor capability of the parent indazole, which can impact its solubility and membrane permeability. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design and development.

Molecular Structure and Identification

A clear identification of the molecular structure is the foundation for understanding its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1286734-93-7 | |

| Molecular Formula | C₈H₅BrClFN₂ | |

| Molecular Weight | 263.49 g/mol | |

| InChI | InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | |

| InChI Key | AIKQPKXPTSVBRM-UHFFFAOYSA-N | |

| Canonical SMILES | Cn1nc(Cl)c2cc(F)c(Br)cc21 |

Physicochemical Properties: Predicted and Experimental Considerations

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Melting Point | 100-150 °C | Estimation based on substituted indazoles |

| Boiling Point | > 300 °C (decomposes) | Estimation based on similar structures |

| LogP | 3.5 ± 0.5 | ALOGPS |

| Water Solubility | < 0.1 g/L | Estimation based on LogP |

| pKa (most basic) | ~ 1.5 (indazole nitrogen) | Estimation based on substituted indazoles |

Physical State and Appearance

Based on information from commercial suppliers, this compound is expected to be a solid at room temperature.[1]

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogP of approximately 3.5 suggests that this compound is lipophilic, which may favor membrane permeability but could also lead to lower aqueous solubility and potential for non-specific binding.

Solubility

The low predicted water solubility is a direct consequence of the compound's lipophilicity and the presence of multiple halogen substituents. In a research setting, solubility in organic solvents is often more relevant for handling and reaction setup. It is anticipated that this compound will exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Acidity/Basicity (pKa)

The indazole ring system possesses both acidic and basic properties. The N-methylation at the 1-position removes the acidic proton present in the parent 1H-indazole. The remaining basicity is attributed to the lone pair of electrons on the N2 nitrogen. The predicted pKa of ~1.5 indicates that this compound is a very weak base.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be adapted from established methodologies for the synthesis of substituted indazoles.[2][3] The following multi-step synthesis is proposed:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, predicted values must be validated experimentally. The following are standard, robust protocols for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Apparatus: Digital melting point apparatus.

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially until the temperature is within 20 °C of the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point). The melting range should be narrow for a pure compound.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

LogP Determination (Shake-Flask Method)

Principle: This method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a sealed container.

-

Shake the container vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change to determine the pKa.

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized.

Spectroscopic Characterization: Expected Signatures

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl group should appear as a singlet.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon atoms attached to halogens will exhibit characteristic chemical shifts. The carbon bonded to fluorine will show a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens. The fragmentation pattern will likely involve the loss of the methyl group and cleavage of the indazole ring.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its core physicochemical properties, integrating available data with robust predictions. The outlined experimental protocols offer a clear path for the empirical validation of these properties. By understanding and applying the information presented herein, researchers can better leverage this promising scaffold in the design and development of novel therapeutic agents.

References

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Lahm, G. P., et al. (2014). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1188. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole and its Structural Analogs as Potential Kinase Inhibitors

This technical guide provides a comprehensive overview of 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, a highly substituted heterocyclic scaffold with significant potential in drug discovery. We will delve into the synthetic strategies for this core and its structural analogs, explore the nuanced structure-activity relationships (SAR) that govern their biological activity, and provide detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid conformation and ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets. Notably, several indazole-based drugs, such as the kinase inhibitors pazopanib and axitinib, have reached the market, validating the therapeutic potential of this heterocyclic core.

The subject of this guide, this compound, represents a new frontier in indazole-based drug design. Its dense functionalization with multiple halogen atoms and an N-methyl group suggests a tailored approach to optimizing pharmacokinetic and pharmacodynamic properties. The strategic placement of these substituents can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity for target proteins.

Synthetic Strategies for Multi-Substituted Indazoles

The synthesis of this compound and its analogs requires a multi-step approach, beginning with the construction of the appropriately substituted indazole core, followed by functionalization at the 3-position and N-methylation.

Synthesis of the 6-Bromo-5-fluoro-1H-indazole Core

A plausible and adaptable synthetic route to the 6-bromo-5-fluoro-1H-indazole core begins with a suitably substituted aniline derivative. A representative pathway is outlined below, drawing inspiration from established methodologies for the synthesis of halogenated indazoles. A patent for the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, provides a valuable template for this process[1].

Caption: A general synthetic pathway to the 6-bromo-5-fluoro-1H-indazole core.

Chlorination at the 3-Position

With the indazole core in hand, the next critical step is the introduction of a chlorine atom at the 3-position. Direct chlorination of the indazole ring can be achieved using various chlorinating agents.

N-Methylation

The final step in the synthesis of the core structure is the methylation of the indazole nitrogen. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N1 or N2 position. For many biological targets, the specific regioisomer is crucial for activity. The thermodynamically more stable 1H-indazole is typically the major tautomer present[2].

Structure-Activity Relationships (SAR) of Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of the substituents. The following sections dissect the probable contributions of each functional group to the overall pharmacological profile, with a focus on kinase inhibition.

The Role of Halogenation

The presence of multiple halogen atoms on the indazole ring is a key feature of this series of compounds. Halogens can influence a molecule's properties in several ways:

-

Lipophilicity and Permeability: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The introduction of halogens, particularly fluorine, can block sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Halogen Bonding: Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can contribute to enhanced binding affinity and selectivity.

The combination of bromine at the 6-position and fluorine at the 5-position is particularly noteworthy. This di-halogenation pattern can create a unique electronic and steric profile that may be exploited for selective targeting of specific kinases.

The Significance of the 3-Chloro Substituent

The chloro group at the 3-position is another critical determinant of biological activity. This substituent can serve as a key interaction point with the target protein and can also be a handle for further synthetic modifications to explore additional chemical space.

The Impact of N1-Methylation

N-methylation of the indazole ring has several important consequences:

-

Tautomer Resolution: It resolves the tautomeric ambiguity of the indazole ring, presenting a single, defined structure to the biological target.

-

Improved Physicochemical Properties: The methyl group can improve cell permeability and may reduce the potential for N-dealkylation, a common metabolic pathway.

-

Steric Influence: The methyl group can introduce steric constraints that may favor a particular binding conformation.

The interplay of these substituent effects is summarized in the table below, which presents a hypothetical series of analogs and their predicted impact on kinase inhibitory activity based on established principles of medicinal chemistry.

| Analog | Modification from Core Structure | Predicted Impact on Kinase Inhibition | Rationale |

| 1 | Core Structure | Baseline Activity | Reference compound for comparison. |

| 2 | 6-Iodo instead of 6-Bromo | Potentially Increased Potency | Larger halogen may form stronger halogen bonds. |

| 3 | 6-Chloro instead of 6-Bromo | Potentially Decreased Potency | Smaller halogen may have weaker interactions. |

| 4 | 3-Bromo instead of 3-Chloro | Similar or Slightly Increased Potency | Larger halogen may offer improved binding. |

| 5 | N1-Ethyl instead of N1-Methyl | Variable | Larger alkyl group may have steric clashes or improved hydrophobic interactions depending on the target. |

| 6 | Removal of 5-Fluoro | Potentially Decreased Potency | Loss of favorable electronic and metabolic properties. |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound and its analogs. These are intended as a starting point and may require optimization for specific substrates and scales.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of indazole analogs.

Representative Synthetic Protocol for 6-Bromo-5-fluoro-1-methyl-1H-indazole

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

A detailed protocol for the large-scale synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline has been described and can be adapted for the synthesis of the 5-fluoro analog by starting with the appropriately substituted aniline[3].

Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole

To a solution of 6-bromo-5-fluoro-1H-indazole in a suitable aprotic solvent such as DMF or THF, is added a base (e.g., NaH or K2CO3) at 0 °C. After stirring for a short period, a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added, and the reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N1-methylated product.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the product. The chemical shifts and coupling constants of the aromatic protons can provide information about the substitution pattern on the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The dense and strategic functionalization of the indazole core provides a platform for fine-tuning the physicochemical and pharmacological properties of these compounds. Future work in this area should focus on the synthesis and biological evaluation of a diverse library of analogs to fully elucidate the structure-activity relationships and identify lead compounds with optimal potency, selectivity, and drug-like properties. The exploration of different substituents at the 3- and 6-positions, as well as variations in the N1-alkyl group, will be crucial for advancing this class of compounds towards clinical development.

References

- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

Sources

The Biological Versatility of Substituted Indazoles: A Technical Guide for Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in the field of drug discovery.[1][2][3] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. The two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable, offer distinct electronic and steric properties that can be exploited in drug design.[1] The structural rigidity of the indazole core, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and pharmacological activity. This has led to the development of several FDA-approved drugs containing the indazole moiety, such as the anti-cancer agents Pazopanib and Axitinib, validating its clinical significance.[2][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted indazole derivatives, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties, offering insights for researchers, scientists, and drug development professionals.

I. Anti-Cancer Activity of Substituted Indazole Derivatives

The application of indazole derivatives in oncology is one of the most extensively researched areas, with a significant number of compounds demonstrating potent anti-proliferative and tumor-suppressive effects.[3][4] The primary mechanism through which many indazole-based compounds exert their anti-cancer activity is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2]

A. Mechanism of Action: Kinase Inhibition

Indazole derivatives have been successfully designed as inhibitors of various kinase families, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5] Indazole-based inhibitors, such as Axitinib, act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and downstream signaling cascades.[4][6]

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a known driver in various cancers. Indazole derivatives have been developed as potent FGFR inhibitors, demonstrating significant anti-tumor efficacy.[7][8]

-

Protein Kinase B (Akt): Akt is a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[9][10][11] Several indazole-based compounds have been identified as potent Akt inhibitors.[9][10]

-

Other Kinases: The versatility of the indazole scaffold has enabled the development of inhibitors for a wide range of other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and the proto-oncogene tyrosine-protein kinase ROS1.[1][2]

The following diagram illustrates the mechanism of action of indazole-based VEGFR-2 inhibitors in disrupting angiogenesis.

Caption: Indazole inhibitors block VEGF-induced signaling.

B. Structure-Activity Relationship (SAR) of Anti-Cancer Indazoles

The anti-cancer potency of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core.

| Compound | Scaffold | Target | IC50 (nM) | Reference |

| Axitinib | Indazole | VEGFR-1, -2, -3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [4] |

| Pazopanib | Indazole | VEGFR-1, -2, -3, PDGFRα/β, c-KIT | 10, 30, 47, 84, 74 | [4] |

| Compound 7r | 1H-indazol-3-amine | FGFR1 | 2.9 | [8] |

| Compound 30 | Indazole | VEGFR-2 | 1.24 | [5] |

| Indazole-pyridine analogue | Indazole-pyridine | Akt | 0.16 (Ki) | [9] |

| Compound W24 | 3-amino-1H-indazole | PI3K/Akt/mTOR pathway | 430 (HT-29 cells) | [11] |

This table presents a selection of indazole derivatives and their reported inhibitory activities. The potency can vary depending on the specific assay conditions.

C. Experimental Protocols for Evaluating Anti-Cancer Activity

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

-

Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption, detected as an increase in luminescence, indicates inhibition of the kinase.

-

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, FGFR1, Akt)

-

Kinase-specific substrate

-

ATP

-

Test compound (indazole derivative)

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).

-

Add the purified kinase to the wells containing the test compound and the positive control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13][14]

-

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indazole derivative for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

-

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cancer cells with the indazole derivative for a desired time.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

The following diagram outlines a typical workflow for assessing the anti-cancer properties of substituted indazole derivatives.

Caption: Workflow for anticancer indazole evaluation.

II. Anti-inflammatory Activity of Substituted Indazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action.[16][17]

A. Mechanism of Action

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some indazole derivatives have been shown to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[16]

-

Modulation of Cytokine Production: Certain indazole compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[16]

-

Calcium-Release Activated Calcium (CRAC) Channel Blockade: CRAC channels are crucial for calcium signaling in immune cells, and their inhibition can suppress the release of inflammatory mediators.[18]

B. Structure-Activity Relationship (SAR) of Anti-inflammatory Indazoles

The anti-inflammatory activity of indazole derivatives is influenced by the substitution pattern on the indazole ring.

| Compound | Scaffold | Target/Assay | IC50 (µM) | Reference |

| 5-aminoindazole | Indazole | COX-2 Inhibition | 12.32 | [16] |

| 6-nitroindazole | Indazole | COX-2 Inhibition | 19.22 | [16] |

| Indazole | Indazole | COX-2 Inhibition | 23.42 | [16] |

| Indazole-3-carboxamide 12d | Indazole-3-carboxamide | CRAC Channel Blockade | 0.67 | [18] |

This table provides examples of the anti-inflammatory activity of substituted indazoles. The specific activity can vary based on the assay used.

C. Experimental Protocols for Evaluating Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-2. Inhibition is quantified by a reduction in PGE2 levels, often measured by ELISA.

-

Procedure:

-

Pre-incubate the test compound with purified COX-2 enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.[16]

-

This assay is a simple in vitro method to screen for anti-inflammatory activity.

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein (e.g., bovine serum albumin) is correlated with its anti-inflammatory activity.

-

Procedure:

-

Prepare a reaction mixture containing the test compound and a protein solution (e.g., 1% aqueous solution of bovine serum albumin).

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 51°C for 20 minutes.

-

Cool the mixture and measure the turbidity (absorbance) at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation.

-

III. Antimicrobial Activity of Substituted Indazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Indazole derivatives have been investigated as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[19][20][21]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation, but potential targets include:

-

Inhibition of Essential Enzymes: Some indazoles may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: Certain derivatives may interact with and disrupt the microbial cell membrane, leading to cell death.

B. Structure-Activity Relationship (SAR) of Antimicrobial Indazoles

The antimicrobial efficacy of indazole derivatives is highly dependent on the nature and position of substituents.

| Compound | Scaffold | Organism | MIC (µg/mL) | Reference |

| Compound 5j | N-methyl-3-aryl indazole | Bacillus megaterium | 100 | [19] |

| Compound 5 | 2H-indazole | S. aureus, S. epidermidis | 64-128 | [20] |

| Compound 9 | Pyrazoline (related heterocycle) | S. aureus (MDR) | 4 | [20] |

This table showcases the antimicrobial activity of selected indazole derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

C. Experimental Protocols for Evaluating Antimicrobial Activity

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

-

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Procedure:

-

Prepare serial twofold dilutions of the indazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[22]

-

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

-

Principle: A standardized inoculum of the test microorganism is spread on an agar plate. Wells are made in the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it is active, it will inhibit the growth of the microorganism, creating a zone of inhibition.

-

Procedure:

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Create wells in the agar using a sterile borer.

-

Add a known concentration of the indazole derivative solution to each well.

-

Incubate the plate under suitable conditions.

-

Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[19]

-

Conclusion

Substituted indazole derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in other therapeutic areas, including inflammation and infectious diseases. The ability to fine-tune their pharmacological properties through targeted substitutions makes the indazole core a highly attractive starting point for the development of novel therapeutics. The experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable class of compounds. Continued investigation into the diverse mechanisms of action and the development of more selective and potent indazole derivatives hold great promise for addressing unmet medical needs.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link].

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Available from: [Link].

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available from: [Link].

-

Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. RSC Publishing. Available from: [Link].

-

Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. Available from: [Link].

-

Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. National Institutes of Health. Available from: [Link].

-

Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. National Institutes of Health. Available from: [Link].

-

SAR of indazole derivative as selective FGFR2 inhibitor. ResearchGate. Available from: [Link].

-

Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science Publisher. Available from: [Link].

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. Available from: [Link].

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. Available from: [Link].

-

Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. Available from: [Link].

-

The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available from: [Link].

-

Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed. Available from: [Link].

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available from: [Link].

-

Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. ResearchGate. Available from: [Link].

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available from: [Link].

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link].

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health. Available from: [Link].

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link].

-

Selectivity of Akt inhibitors for selected kinases. ResearchGate. Available from: [Link].

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available from: [Link].

-

In vitro VEGFR-2 inhibitory assay. ResearchGate. Available from: [Link].

-

Development of a high-throughput assay for inhibitors of active AKT1. ResearchGate. Available from: [Link].

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link].

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health. Available from: [Link].

-

1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. Available from: [Link].

-

2D structures of the newly designed VEGFR-2 inhibitors. ResearchGate. Available from: [Link].

-

Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed. Available from: [Link].

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link].

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available from: [Link].

-

Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. PubMed. Available from: [Link].

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available from: [Link].

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. MDPI. Available from: [Link].

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link].

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available from: [Link].

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors | MDPI [mdpi.com]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Technical Guide to 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: A Core Scaffold for Next-Generation Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct pharmacological studies on 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole are not extensively documented in peer-reviewed literature, its chemical architecture is of significant interest to the medicinal chemistry community. This guide delineates the compound's primary role not as a direct therapeutic agent, but as a high-value, strategically functionalized synthetic intermediate for the development of potent protein kinase inhibitors. We will explore the mechanistic rationale behind the indazole scaffold's efficacy, the strategic importance of its halogen and methyl substitutions, and a validated workflow for its application in synthesizing targeted therapies, particularly focusing on the RAF kinase family, a critical node in oncology signaling pathways.

The Privileged Scaffold: Why the Indazole Core is Central to Kinase Inhibition

The indazole nucleus is a recurring motif in a multitude of FDA-approved and investigational kinase inhibitors, including Axitinib (VEGFR/PDGFR inhibitor) and Pazopanib (multi-kinase inhibitor)[1][2]. Its value stems from its structural mimicry of the purine core of ATP, allowing it to function as an effective competitor for the ATP-binding site on protein kinases[3].

The defining feature of the indazole scaffold is its ability to form critical hydrogen bond interactions with the "hinge region" of the kinase active site[3][4]. This region connects the N- and C-lobes of the kinase domain and is fundamental for inhibitor binding and stabilization. The nitrogen atoms of the indazole ring can serve as both hydrogen bond donors and acceptors, anchoring the inhibitor in the correct orientation to block ATP binding and subsequent substrate phosphorylation[3][5]. This hinge-binding interaction is a cornerstone of modern kinase inhibitor design, and the indazole moiety is one of the most effective scaffolds for achieving it[5][6].

Caption: Competitive inhibition at the kinase ATP-binding site.

Deconstructing the Molecule: Strategic Functionalization of the Indazole Core

The specific substitutions on this compound are not arbitrary. Each functional group serves a deliberate purpose in the context of synthetic chemistry and drug design, transforming the basic indazole scaffold into a versatile building block.

-

6-Bromo and 3-Chloro Groups (The Reactive Handles): The bromine and chlorine atoms are the most critical features for its role as an intermediate. These halogens serve as versatile "handles" for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions[3][7]. This allows for the precise, covalent introduction of larger, more complex aryl or heteroaryl moieties. These appended structures are designed to extend out of the ATP-binding pocket towards more variable regions of the kinase, which is a key strategy for achieving inhibitor selectivity and potency[4].

-

5-Fluoro Group (The Metabolic Shield): The fluorine atom plays a subtler but vital role. Its introduction can significantly alter the electronic properties of the aromatic ring system, potentially enhancing binding affinity. More importantly, fluorine is often used in medicinal chemistry to block sites of metabolic oxidation. By replacing a hydrogen atom with a metabolically stable fluorine, the pharmacokinetic profile of the final drug candidate can be improved, leading to greater stability and a longer half-life in vivo[8].

-

1-Methyl Group (The Isomeric Lock): The indazole ring exists in two primary tautomeric forms, 1H and 2H. The placement of substituents on the pyrazole ring nitrogen can significantly influence the molecule's geometry and its interaction with the kinase hinge. The methyl group at the N1 position "locks" the molecule into the 1H-indazole isomer. This removes tautomeric ambiguity and ensures a consistent, predictable binding orientation for the final inhibitor, which is crucial for rational drug design[8][9].

Proposed Mechanism of Action: An Intermediate for Pan-RAF Inhibition

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation, particularly through mutations in BRAF (e.g., V600E), is a hallmark of many cancers, including melanoma[10][11][12]. While first-generation inhibitors targeting BRAF V600E were successful, they often led to acquired resistance and paradoxical activation of the pathway in cells with wild-type BRAF[11][13].

This has driven the development of "pan-RAF" inhibitors, which target all RAF isoforms (ARAF, BRAF, CRAF) and can overcome these limitations[13][14][15]. Many of these advanced inhibitors, such as Belvarafenib, utilize a substituted indazole core[16][17][18][19].

Therefore, the primary application of this compound is to serve as a foundational building block in the synthesis of such pan-RAF inhibitors. Its "mechanism of action" is thus a chemical one: to provide the core hinge-binding element onto which the specificity-determining fragments of the final drug are assembled.

Caption: Synthetic workflow from core scaffold to biological action.

Experimental Protocols: A Validated Synthetic and Evaluative Workflow

The following outlines a standard, field-proven methodology for utilizing this compound to synthesize and validate a novel kinase inhibitor.

Part I: Synthesis via Suzuki Cross-Coupling

This protocol describes the coupling of the indazole core with a hypothetical arylboronic acid pinacol ester, a common step in constructing kinase inhibitors[7][20].

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

-

Sodium Carbonate (Na2CO3) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen gas supply

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid pinacol ester, and Pd(dppf)Cl2.

-

Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.

-

Add the degassed 1,4-dioxane/water solvent mixture, followed by the sodium carbonate.

-

Heat the reaction mixture to 90-100 °C and stir under nitrogen for 4-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

-

Characterize the final product's structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part II: Biochemical Kinase Assay

This protocol assesses the potency of the newly synthesized compound against the target kinase, BRAF V600E.

Materials:

-

Synthesized inhibitor compound

-

Recombinant human BRAF V600E enzyme

-

MEK1 (inactive) as substrate

-

ATP (Adenosine Triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in DMSO, typically from 10 µM to 0.1 nM.

-

In a 384-well plate, add the assay buffer.

-

Add the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Add the BRAF V600E enzyme and the MEK1 substrate to all wells except the negative control.

-

Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate for 1 hour at 30 °C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

-

Calculate the percentage of kinase activity relative to the positive control for each inhibitor concentration.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Expected Results for a Potent Inhibitor

| Compound | Target Kinase | IC₅₀ (nM) | Kinase Selectivity (vs. Panel) | Cell-Based Activity (A375, IC₅₀ nM) |

| Hypothetical Inhibitor | BRAF V600E | 7 | >100-fold vs. most off-targets | 48 |

| Hypothetical Inhibitor | CRAF (wild-type) | 15 | - | 60 (in KRAS mutant line) |

| Vemurafenib (Control) | BRAF V600E | 5 | Low vs. CRAF | 40 |

| Vemurafenib (Control) | CRAF (wild-type) | 414 | - | >10,000 (paradoxical activation) |

| Data is illustrative, based on typical values for pan-RAF inhibitors found in the literature[19]. |

Conclusion

This compound represents a quintessential example of a modern synthetic building block in medicinal chemistry. While devoid of intrinsic biological activity, its carefully chosen functional groups provide the necessary chemical reactivity and structural properties to serve as a robust starting point for complex, highly potent kinase inhibitors. Its primary value lies in enabling the reliable synthesis of molecules that can effectively bind to the kinase hinge region, with the halogen handles allowing for the introduction of moieties that confer high potency and selectivity. Understanding the role of such intermediates is fundamental for professionals in drug discovery and development aiming to create the next generation of targeted cancer therapies.

References

-

Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]

-

The Discovery of Exarafenib (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]

-

The Discovery of Exarafenib (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. (2015). PubMed. Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma. (2021). Scholar Commons. Retrieved January 16, 2026, from [Link]

-

Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

- Oxazole substituted indazoles as pi3-kinase inhibitors. (n.d.). Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC. Retrieved January 16, 2026, from [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Retrieved January 16, 2026, from [Link]

-

Anti‑cancer effects of a novel Pan‑RAF inhibitor in a hepatocellular carcinoma cell line. (n.d.). Spandidos Publications. Retrieved January 16, 2026, from [Link]

-

Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. (2015). ACS Publications - American Chemical Society. Retrieved January 16, 2026, from [Link]

-

Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. (2020). ACS Omega - ACS Publications. Retrieved January 16, 2026, from [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Novel natural inhibitors targeting B-RAF(V600E) by computational study. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. (2010). PubMed. Retrieved January 16, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Belvarafenib. (2026). Grokipedia. Retrieved January 16, 2026, from [Link]

-

Structures and activities of indazole derivatives 9 u–z. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. (2019). DSpace at KIST. Retrieved January 16, 2026, from [Link]

-

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Belvarafenib. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]

-

Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). PubMed. Retrieved January 16, 2026, from [Link]

-

6-Bromo-3-chloro-1H-indazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

6-Bromo-5-fluoro-1-methyl-1H-indazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhib" by Chad Mulloy Beneker [scholarcommons.sc.edu]

- 12. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anti‑cancer effects of a novel Pan‑RAF inhibitor in a hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Methyl-1H-Indazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is continually shaped by the discovery and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for the development of novel therapeutics. Among these, the 1H-indazole core, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in contemporary drug design. This guide focuses specifically on the 1-methyl-1H-indazole moiety, a synthetically accessible and highly versatile derivative that has demonstrated a remarkable breadth of pharmacological activities.

Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and has been extensively explored as a pharmacophore in drug discovery. The addition of a methyl group at the N1 position not only resolves the tautomeric ambiguity but also provides a crucial vector for modulating physicochemical properties and exploring structure-activity relationships (SAR). This strategic methylation has been instrumental in the development of several clinically approved drugs, including the anticancer agents Niraparib and Axitinib.

This technical guide provides a comprehensive literature review of 1-methyl-1H-indazole compounds, delving into their synthesis, physicochemical properties, diverse biological activities, and therapeutic applications. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics built upon this remarkable scaffold.

Physicochemical and Structural Properties

The substitution pattern on the indazole ring significantly influences its electronic and steric properties. The position of the nitrogen-bound substituent, in particular, has a profound impact on the molecule's characteristics.

Tautomeric Stability and Basicity:

The 1H-indazole tautomer is energetically more stable than the 2H form. This inherent stability is reflected in the properties of their N-methylated derivatives. The free energy of 1-methylindazole is 3.2 kcal/mol lower than that of 2-methylindazole, rendering it the more stable isomer.

A key differentiator between the two methylated isomers is their basicity. The 2H-tautomer is a significantly stronger base than the 1H-tautomer. For instance, the pKb value for 1-methyl-1H-indazole is 0.42, while that for 2-methyl-2H-indazole is 2.02. This difference in basicity can have important implications for drug-receptor interactions and pharmacokinetic properties.

Dipole Moment:

The dipole moment of 2H-indazole is greater than that of 1H-indazole. This suggests a more polarized electronic distribution in the 2H-isomer, which can influence its solubility, membrane permeability, and binding characteristics.

| Property | 1-methyl-1H-indazole | 2-methyl-2H-indazole | Reference |

| Basicity (pKb) | 0.42 | 2.02 | |

| Relative Stability | More Stable | Less Stable |

Synthetic Methodologies